2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid
Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nicotinic Acid in Preventing Coronary Artery Disease
Nicotinic acid, a compound closely related to 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid, is recognized for its potent lipid-altering effects, making it a significant treatment option for lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. Its application in preventing coronary artery disease is supported by its ability to reduce cardiovascular events and slow the progression of atherosclerosis. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided insights into its favorable alteration in HDL cholesterol. Moreover, nicotinic acid's nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, demonstrate its novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Nicotinic Acid Derivatives as Anticancer Agents
Research into nicotinic acid derivatives has highlighted their importance in developing anticancer drugs. Nicotinic acid and its derivatives exhibit a wide variety of biological properties, making them valuable in anticancer research. The synthetic approaches used for these derivatives and their application in cancer treatment have shown considerable promise, indicating the potential for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Microbial Degradation of Nicotine
Studies on the microbial degradation of nicotine, which shares structural similarities with this compound, reveal insights into the environmental fate of such compounds. Microbial degradation pathways, including the pyrrolidine pathway, offer potential for environmental bioremediation of nicotine-related compounds. These findings suggest avenues for the application of microbial degradation in improving the usability of tobacco leaves with high nicotine content (Zhang, 2003).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of this compound, is extensively used in medicinal chemistry to develop compounds for treating human diseases. The versatility of the pyrrolidine scaffold, due to its sp^3-hybridization and non-planarity, facilitates the exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. This review underlines the influence of pyrrolidine and its derivatives, including their structure-activity relationship (SAR) in drug candidates, indicating the scaffold's potential in designing new biologically active compounds (Li Petri et al., 2021).
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMHRMILPEKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214774 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-55-1 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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